N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-4-bromo-N-methylbenzenesulfonamide
Description
Synthesis Analysis
The synthesis of compounds related to N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-4-bromo-N-methylbenzenesulfonamide often involves multi-step reactions starting from basic benzyl and piperidine structures. For example, the preparation of 4-methyl-N-ethyl-N-(piperidin-4-yl)benzenesulfonamide, an intermediate compound, from N-Benzyl-4-piperidone followed by further reactions to achieve the final compound, showcases the complexity and the synthetic pathways involved in obtaining such molecules (Cheng De-ju, 2015).
Molecular Structure Analysis
The molecular structure of similar compounds has been characterized using various spectroscopic techniques, such as 1H NMR, MS, and IR. For instance, compounds within this family have been thoroughly analyzed to understand their structural attributes, demonstrating the importance of detailed molecular characterization in the development of potential drug candidates (Brock A. Stenfors & F. Ngassa, 2020).
Chemical Reactions and Properties
These compounds engage in a variety of chemical reactions, such as base-mediated intramolecular arylation, highlighting their reactivity and potential for further chemical manipulation. The presence of electron-withdrawing groups on the aromatic ring facilitates such reactions, underscoring the influence of structural elements on chemical behavior (K. Kisseljova, P. Smyslová, & V. Krchňák, 2014).
Physical Properties Analysis
The physical properties, including solubility, melting points, and boiling points, are crucial for understanding the behavior of these compounds under different conditions. Although specific data on N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-4-bromo-N-methylbenzenesulfonamide were not found, similar compounds have been studied to determine their physical characteristics, which are essential for their application in various scientific fields.
Chemical Properties Analysis
The chemical properties, such as reactivity with other compounds, stability under various conditions, and functional group behavior, play a significant role in the utility of these molecules in synthesis and drug design. The ability to undergo electrophilic cyanation, for instance, demonstrates the versatility and potential utility of these sulfonamide compounds in organic synthesis and pharmaceutical development (P. Anbarasan, H. Neumann, & M. Beller, 2011).
properties
IUPAC Name |
N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-bromo-N-methylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25BrN2O3S/c1-23(28(26,27)20-9-7-19(22)8-10-20)16-21(25)24-13-11-18(12-14-24)15-17-5-3-2-4-6-17/h2-10,18H,11-16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUVVAAAINNACMH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCC(CC1)CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25BrN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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